molecular formula C9H15BrO B2481047 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane CAS No. 2137033-85-1

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane

Cat. No.: B2481047
CAS No.: 2137033-85-1
M. Wt: 219.122
InChI Key: PFSQHMBTVBRYOJ-DTORHVGOSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name This compound follows IUPAC rules for bicyclic compounds. The parent structure, bicyclo[2.2.2]octane, consists of three fused six-membered rings with bridgehead carbons at positions 1, 4, and 6. The "2-oxa" designation indicates an oxygen atom replaces a carbon at position 2 of the bicyclic framework. The numbering begins at the oxygen atom, with the methyl group at position 1 and the bromomethyl substituent at position 4. The SMILES notation CC12CCC(CC1)(CO2)CBr and InChI key PFSQHMBTVBRYOJ-UHFFFAOYSA-N further encode the connectivity and stereochemistry.

Table 1: Nomenclature and identifiers

Property Value
IUPAC Name This compound
CAS Registry Number 2137033-85-1
Molecular Formula C₉H₁₅BrO
SMILES CC12CCC(CC1)(CO2)CBr
InChIKey PFSQHMBTVBRYOJ-UHFFFAOYSA-N

Molecular Geometry and Bicyclic Framework Analysis

The bicyclo[2.2.2]octane core imposes significant steric strain, with bond angles deviating from ideal tetrahedral geometry. Gas electron diffraction studies of analogous bicyclo[2.2.2]octene systems reveal average C(sp³)–C(sp³) bond lengths of 1.549 Å and C(sp²)–C(sp³) bonds of 1.509 Å. In this compound, the oxygen atom at position 2 introduces electron-withdrawing effects, polarizing adjacent C–O bonds (1.43 Å estimated). The bromomethyl group at position 4 extends outward from the bicyclic framework, creating a steric bulk of 219.12 g/mol.

Table 2: Key geometric parameters

Parameter Value (Å or °) Reference Compound
C(sp³)–C(sp³) 1.549 ± 0.008 Bicyclo[2.2.2]octene
C–O bond length 1.43 (estimated) 2-Oxabicyclo[2.2.2]octane
Bridgehead C–C–C angle 114.2 ± 0.6 Bicyclo[2.2.2]octene

X-ray Crystallographic Studies and Conformational Analysis

While experimental X-ray data for this specific compound remains unpublished, related 2-oxabicyclo[2.2.2]octane derivatives exhibit chair-like conformations with slight puckering due to substituent effects. Molecular mechanics simulations predict the bromomethyl group adopts an equatorial orientation to minimize 1,3-diaxial interactions. The methyl group at position 1 occupies a pseudoaxial position, stabilized by hyperconjugative interactions with the oxygen lone pairs. Comparative analysis with 4-(iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane (CID 2276307-57-2) shows nearly identical bicyclic frameworks, differing only in halogen atomic radii (Br: 1.85 Å vs. I: 1.98 Å).

Comparative Structural Analysis with Related Oxabicycloalkanes

Table 3: Comparison with oxabicycloalkane derivatives

Compound Molecular Formula Substituents Molecular Weight (g/mol) LogP
This compound C₉H₁₅BrO 1-Me, 4-BrCH₂ 219.12 2.98*
2-Oxabicyclo[2.2.2]octane C₇H₁₂O None 112.17 1.12
4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane C₉H₁₅IO 1-Me, 4-I-CH₂ 266.12 3.15*
1-(Difluoromethyl)-4-{[1-(bromomethyl)-3-methylcyclobutyl]methyl}-2-oxabicyclo[2.2.2]octane C₁₅H₂₃BrF₂O Complex side chain 337.24 4.14

The bromomethyl derivative demonstrates increased molecular rigidity compared to acyclic analogs, with a polar surface area of 9 Ų. Replacement of bromine with iodine (as in the iodomethyl analog) increases van der Waals volume by 12% while maintaining similar conformational preferences. The 2-oxabicyclo[2.2.2]octane core shows superior metabolic stability compared to phenyl ring bioisosteres, as demonstrated in Imatinib analogs.

(*Estimated using ChemAxon software)

Properties

IUPAC Name

4-(bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c1-8-2-4-9(6-10,5-3-8)7-11-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSQHMBTVBRYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(CO2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane typically involves the bromination of a suitable precursor. One common method involves the reaction of 1-methyl-2-oxabicyclo[2.2.2]octane with bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include alcohols and ketones.

    Reduction: Products include alkanes and other reduced derivatives.

Scientific Research Applications

Chemical Synthesis

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane serves as a valuable building block in organic synthesis, facilitating the creation of complex organic molecules and polymers . Its reactivity as a bromomethylating agent allows it to form covalent bonds with nucleophilic sites on various substrates, making it instrumental in developing new materials and chemical compounds.

Research indicates that this compound may possess significant bioactive properties, making it a candidate for drug discovery and development:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, which is being explored further for therapeutic applications .
  • Anticancer Activity : Investigations are ongoing into its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction .

Case Study 1: Anticancer Research

In one study focusing on anticancer properties, derivatives of this compound exhibited promising results against specific cancer cell lines, showing IC50 values indicating effective inhibition of cell proliferation . Further research is required to elucidate the specific pathways involved.

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial effects of this compound against various bacterial strains, demonstrating significant inhibition zones in agar diffusion assays . The findings suggest that the compound's structural features contribute to its interaction with microbial targets.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane involves its reactivity as a bromomethylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, through covalent bonding or other interactions, thereby exerting their effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Oxygen-Containing Bicyclo[2.2.2]octane Derivatives

(a) 4-(Bromomethyl)-1-methyl-2,6,7-trioxabicyclo[2.2.2]octane ()
  • Structure : Contains three oxygen atoms (2,6,7-trioxa) compared to the target compound’s single oxygen.
  • Impact : Increased oxygen content enhances polarity and solubility in polar solvents, while reducing lipophilicity. This derivative is utilized in coordination chemistry for synthesizing iron-based single-molecule magnets .
  • Reactivity : The bromomethyl group remains reactive, but steric hindrance from additional oxygens may slow nucleophilic substitution reactions.
(b) 1-(3-Bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane ()
  • Structure : Combines a trioxabicyclo core with a bromobenzyl substituent.
  • This compound’s molecular weight (299.2 g/mol) is significantly higher than the target compound due to the benzyl group .

Nitrogen-Containing Bicyclo[2.2.2]octane Analogs

(a) 1,4-Diazabicyclo[2.2.2]octane (DABCO) ()
  • Structure : Replaces oxygen with nitrogen atoms, creating a bicyclic amine.
  • Impact: Nitrogen confers basicity (pKa ~8.8), enabling salt formation (e.g., hydrochlorides) and catalytic roles in organic reactions (e.g., Knoevenagel condensations). DABCO lacks the bromomethyl group, limiting its utility in alkylation reactions but enhancing its role as a ligand or base .
(b) [1-(Aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol Hydrochloride ()
  • Structure: Features an aminomethyl substituent and a methanol group.
  • Impact : The amine and alcohol functionalities expand its application in peptide synthesis or as a chiral building block. The hydrochloride salt improves stability and aqueous solubility compared to the neutral bromomethyl derivative .

Bicyclo[2.2.2]octane Derivatives with Halogen or Fluorinated Substituents

(a) 4-(Bromomethyl)-1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane ()
  • Structure : Substitutes the methyl group with a trifluoromethyl (-CF₃) moiety.
  • Impact : The electron-withdrawing -CF₃ group increases electrophilicity at the bromomethyl site, accelerating SN2 reactions. This derivative also exhibits enhanced metabolic stability in medicinal chemistry applications .
(b) 2-Bromo-1-(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)ethanone ()
  • Structure: Replaces bromomethyl with a bromoethanone group.
  • Impact : The ketone functionality allows for nucleophilic acyl substitutions (e.g., Grignard reactions), diverging from the alkylation pathways typical of bromomethyl derivatives .

Ring-Strain and Size Variations

(a) 4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane ()
  • Structure : Smaller bicyclo[2.1.1]hexane system with one oxygen.
  • Impact : Increased ring strain (due to the smaller hexane framework) enhances reactivity in ring-opening reactions but reduces thermal stability compared to the octane-based target compound .
(b) Bicyclo[3.2.1]octane Derivatives ()
  • Structure : Larger bicyclo[3.2.1]octane system.
  • Impact : Reduced ring strain improves stability but alters spatial geometry, affecting binding affinity in receptor-targeted applications (e.g., TC-1709’s α4β2 nicotinic receptor affinity, Ki = 2.5 nM) .

Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications Evidence ID
4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane C₉H₁₃BrO 217.10 Bromomethyl, Methyl Drug intermediates, Bioisosteres 1, 6, 7
4-(Bromomethyl)-1-methyl-2,6,7-trioxabicyclo[2.2.2]octane C₈H₁₁BrO₃ 253.08 Bromomethyl, Trioxa Coordination complexes 2
1,4-Diazabicyclo[2.2.2]octane (DABCO) C₆H₁₂N₂ 112.17 Two amine groups Catalysis, Salt formation 3, 4
4-(Bromomethyl)-1-(trifluoromethyl)-2-oxabicyclo[2.2.2]octane C₉H₁₂BrF₃O 273.09 Bromomethyl, Trifluoromethyl Electrophilic alkylation 7
4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane C₆H₉BrO 177.04 Bromomethyl High-strain reactivity 13

Biological Activity

4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane, with the chemical formula C9H15BrO and CAS number 2137033-85-1, is a bicyclic organic compound that exhibits significant biological activity. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

The compound is synthesized through the bromination of 1-methyl-2-oxabicyclo[2.2.2]octane using bromine or a brominating agent in an inert solvent like dichloromethane. The reaction conditions are critical to minimize side reactions and maximize yield. The molecular weight of this compound is 219.12 g/mol, and it possesses a unique bicyclic structure that contributes to its reactivity and biological properties .

Biological Mechanisms

This compound acts primarily as a bromomethylating agent , facilitating nucleophilic substitution reactions with biological targets such as enzymes and receptors. This reactivity can lead to the formation of various derivatives that may exhibit distinct biological activities, including antimicrobial and anticancer properties .

The bromomethyl group in the compound can interact with nucleophiles like amines or thiols, leading to the formation of covalent bonds with target biomolecules. This mechanism is crucial for its potential therapeutic effects, as it allows for selective targeting of biological pathways essential for disease progression .

Biological Activity Overview

Recent studies have highlighted various biological activities associated with compounds related to this compound:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties, making them candidates for developing new antibiotics .
  • Anticancer Properties : The compound has been investigated for its potential in cancer therapy, particularly due to its ability to modify cellular pathways through covalent interactions with proteins involved in cancer progression .
  • Enzyme Inhibition : Compounds structurally related to this compound have shown promise as inhibitors of key enzymes involved in metabolic processes, which could be leveraged in drug design .

Case Studies

Several studies have documented the biological effects of compounds derived from or structurally similar to this compound:

  • Study on Antibacterial Activity :
    • A study evaluated the antibacterial efficacy of various derivatives against Gram-positive and Gram-negative bacteria.
    • Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting potential for further development.
  • Research on Anticancer Effects :
    • Another research project focused on the anticancer activity of modified bicyclic compounds.
    • The findings revealed that these compounds could induce apoptosis in cancer cell lines through specific interactions with apoptotic pathways.

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with similar bicyclic compounds:

Compound NameStructure TypeNotable Activities
DABCO BicyclicCatalytic activity in organic synthesis
4-(Bromomethyl)-2-oxabicyclo[2.2.2]octane BicyclicPotential bioactive analogs with varied activities

This comparison highlights the unique position of this compound in medicinal chemistry due to its dual functional groups which enhance its reactivity and biological potential.

Q & A

Basic Question: What are the primary synthetic strategies for preparing 4-(Bromomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane, and what challenges arise during purification?

Answer:
The synthesis typically involves bromination of a pre-formed bicyclic precursor. A common route starts with 1-methyl-2-oxabicyclo[2.2.2]octane-4-carboxaldehyde (), where the aldehyde group is reduced to a hydroxymethyl intermediate, followed by bromination using reagents like PBr₃ or HBr/AcOH. Challenges include controlling regioselectivity due to steric hindrance in the bicyclic framework and separating brominated byproducts (e.g., diastereomers or over-brominated derivatives). Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in non-polar solvents .

Basic Question: How can the structural integrity of this compound be validated post-synthesis?

Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic scaffold by identifying characteristic deshielded protons (e.g., bridgehead protons at δ 1.8–2.2 ppm) and bromomethyl signals (δ 3.4–3.8 ppm). 2D NMR (COSY, NOESY) resolves stereochemical ambiguities.
  • X-ray Crystallography : Resolves absolute configuration and bond angles, critical for verifying the oxabicyclo[2.2.2]octane geometry ().
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₉H₁₃BrO) and detects halogen isotopic patterns .

Advanced Question: How does the 2-oxabicyclo[2.2.2]octane scaffold influence the compound’s electronic properties compared to aromatic bioisosteres?

Answer:
The saturated bicyclic system reduces π-electron delocalization, altering electronic properties. For example:

  • Acidity : Carboxylic acid derivatives of 2-oxabicyclo[2.2.2]octane exhibit pKa values ~1–2 units higher than benzoic acid analogs due to decreased resonance stabilization ().
  • Polarity : The oxygen atom in the scaffold increases polarity, improving aqueous solubility compared to phenyl rings. Computational studies (DFT) can model charge distribution and dipole moments to predict reactivity .

Advanced Question: What strategies optimize regioselective functionalization of the bromomethyl group in this compound for drug discovery?

Answer:
The bromomethyl group is a versatile handle for nucleophilic substitution (SN2) or cross-coupling reactions. Key considerations:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance SN2 efficiency but may promote elimination in basic conditions.
  • Catalysis : Palladium catalysts enable Suzuki-Miyaura couplings with aryl boronic acids to generate biaryl derivatives.
  • Steric Control : Bulky ligands (e.g., SPhos) improve selectivity for the bromomethyl site over competing positions ().

Advanced Question: How does the compound’s bicyclic structure impact its pharmacokinetic properties in preclinical studies?

Answer:
The rigid scaffold confers metabolic stability by resisting cytochrome P450 oxidation. For example:

  • Bioavailability : The oxygen atom enhances solubility, while the bicyclic framework reduces conformational flexibility, improving membrane permeability.
  • In Vivo Stability : Deuterium labeling (e.g., replacing bridgehead hydrogens with deuterium) can prolong half-life by attenuating metabolic cleavage ( ).

Advanced Question: What contradictory data exist regarding the compound’s biological activity, and how can these be resolved?

Answer:
Discrepancies in reported estrogen receptor (ER) modulation may arise from:

  • Assay Conditions : ER subtype selectivity (ERα vs. ERβ) varies with cell type (e.g., MCF-7 vs. HEK293 cells).
  • Stereochemical Purity : Contamination by diastereomers (e.g., from incomplete bromination) can skew dose-response curves.
    Resolution requires:
  • Enantiomeric Separation : Chiral HPLC or enzymatic resolution.
  • Targeted Profiling : Use isoform-specific ER luciferase reporter assays ( ).

Advanced Question: How can computational modeling guide the design of derivatives with enhanced myeloperoxidase (MPO) inhibition?

Answer:
Steps include:

  • Docking Studies : Simulate interactions between the bromomethyl group and MPO’s heme pocket (e.g., Glide or AutoDock).
  • QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to predict potency.
  • Metabolite Prediction : Tools like MetaPrint2-React identify susceptible sites for glucuronidation or sulfation ().

Advanced Question: What mechanistic insights explain the compound’s reactivity in radical-mediated polymerizations?

Answer:
The bromomethyl group acts as an initiator in atom-transfer radical polymerization (ATRP):

  • Activation : Cu(I) catalysts abstract bromine to generate a carbon-centered radical on the bicyclic core.
  • Propagation : The radical reacts with monomers (e.g., styrene), forming polymers with controlled molecular weight (Đ < 1.2).
  • Termination : Recombination with Cu(II) deactivates the chain. Kinetic studies (e.g., SEC-MALS) validate the mechanism ( ).

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